molecular formula C19H20BrN3O3 B2626658 3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104734-42-0

3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2626658
CAS No.: 1104734-42-0
M. Wt: 418.291
InChI Key: BAFIKLKCPREZSI-UHFFFAOYSA-M
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Description

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry

Imidazo[1,2-a]pyridines represent a privileged scaffold in heterocyclic chemistry due to their structural similarity to purines and indole systems. Early pharmacological interest emerged in the 1960s with Almirante et al.’s synthesis of imidazo[1,2-a]pyridine derivatives exhibiting analgesic, anti-inflammatory, and anticonvulsant activities. These findings laid the groundwork for exploring the therapeutic potential of this bicyclic system.

By the 2000s, research accelerated with Enguehard-Gueiffier and Gueiffier’s comprehensive review highlighting enzyme inhibition, receptor modulation, and anti-infective properties of imidazo[1,2-a]pyridines. Subsequent studies by Devi et al. (2016) expanded the medicinal scope, identifying derivatives as kinase inhibitors, antiviral agents, and anticancer candidates. Synthetic methodologies also advanced, with Goel et al. (2015) cataloging multicomponent reactions and tandem processes for constructing functionalized imidazo[1,2-a]pyridines.

Table 1: Milestones in Imidazo[1,2-a]pyridine Research

Year Development Significance
1965 First pharmacological studies Demonstrated analgesic/anti-inflammatory activity
2007 Pharmacological review Established scaffold’s therapeutic versatility
2015 Synthetic methodologies review Enabled diverse functionalization strategies
2022 Eco-friendly iodine-catalyzed synthesis Improved sustainability in derivative preparation

Structural Classification and Nomenclature of Bicyclic Cationic Heterocycles

The target compound, 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, belongs to the class of bicyclic cationic heterocycles. Its IUPAC name systematically describes:

  • Imidazo[1,2-a]pyridine core : A fusion of imidazole (positions 1–3) and pyridine (positions 4–8) rings.
  • Hexahydro designation : Partial saturation at positions 2,3,5,6,7,8, introducing conformational flexibility.
  • Substituents :
    • 3-Nitrophenyl at C3 (aromatic nitro group)
    • Phenyl at N1 (cationic center)
    • Hydroxy at C3 (hydrogen-bonding moiety)
  • Bromide counterion : Balances the positive charge on the N1 atom.

Table 2: Structural Features of the Compound

Feature Position Functional Role
Imidazole ring 1–3 Provides π-conjugation and basicity
Pyridine ring 4–8 Enhances aromatic stability
3-Nitrophenyl C3 Electron-withdrawing group modulating reactivity
Phenyl N1 Steric bulk influencing molecular recognition
Hydroxy C3 Polar group affecting solubility and H-bonding

The numbering system follows IUPAC guidelines, prioritizing the imidazole nitrogen (N1) and assigning positions clockwise. The “hexahydro” prefix indicates six hydrogen atoms added to saturate positions 2,3,5,6,7,8, distinguishing it from fully aromatic analogues. This partial saturation impacts electronic properties, as evidenced by reduced aromaticity compared to planar imidazo[1,2-a]pyridines.

Properties

IUPAC Name

3-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N3O3.BrH/c23-19(15-7-6-10-17(13-15)22(24)25)14-20(16-8-2-1-3-9-16)18-11-4-5-12-21(18)19;/h1-3,6-10,13,23H,4-5,11-12,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFIKLKCPREZSI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Hydroxy Group: The 3-hydroxy moiety may influence solubility and hydrogen-bonding interactions. notes that dehydration of the hydroxy group (e.g., under acetic anhydride) yields fully aromatic derivatives with enhanced anticancer activity, suggesting reduced activity for the hydroxy-containing parent compound .

Implications for Target Compound :

  • The fully aromatic analogue (without the hydroxy group) exhibits potent activity, while hydroxy-containing derivatives like the target compound may require structural optimization to improve efficacy.
  • The 3-nitrophenyl group’s nitro functionality could confer unique binding interactions but may also increase metabolic instability compared to methoxy/ethoxy substituents .

Biological Activity

3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. Its unique structural characteristics and functional groups suggest significant potential for various biological activities, particularly in the fields of antibacterial and antifungal research.

Chemical Structure and Properties

The molecular formula of this compound is C20H22BrN3O3C_{20}H_{22}BrN_3O_3 with a molecular weight of approximately 432.318 g/mol. Its structure includes a hydroxy group and a nitrophenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H22BrN3O3
Molecular Weight432.318 g/mol
Functional GroupsHydroxy, Nitro
Structural ClassImidazo[1,2-a]pyridine

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various resistant strains of bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Antifungal Properties

Research indicates that the compound also exhibits antifungal activity. It has been tested against several fungal strains with promising results. The antifungal mechanism may involve interference with ergosterol synthesis or disruption of fungal cell membrane integrity.

Cytotoxicity Studies

In cellular assays, this compound has shown cytotoxic effects on cancer cell lines. Notably, it displayed selective toxicity towards cancer cells while sparing normal cells.

Study 1: Antibacterial Efficacy

A study published in Chemistry & Biology evaluated the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

Study 2: Antifungal Activity

In another investigation focusing on antifungal efficacy published in Journal of Medicinal Chemistry, the compound exhibited significant activity against Candida albicans with an MIC of 10 µg/mL.

Study 3: Cytotoxicity in Cancer Cells

A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

While the exact mechanisms remain to be fully elucidated, preliminary research suggests that the compound may interact with specific molecular targets within bacterial and fungal cells. The hydroxy group is likely crucial for binding to these targets, potentially inhibiting enzymatic functions essential for microbial survival.

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